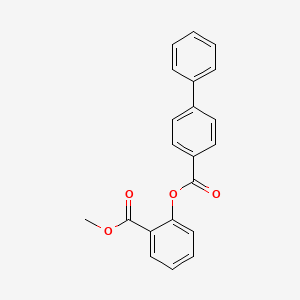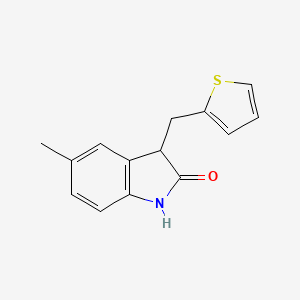
2-(benzylamino)-6-(4-methylphenyl)-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-6-(4-methylphenyl)-4-pyrimidinol, also known as BAM-MP, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(benzylamino)-6-(4-methylphenyl)-4-pyrimidinol is not fully understood, but it has been proposed that it acts by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating the expression of anti-apoptotic proteins. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzylamino)-6-(4-methylphenyl)-4-pyrimidinol has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its poor solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions related to 2-(benzylamino)-6-(4-methylphenyl)-4-pyrimidinol, including the development of new compounds based on its scaffold, the optimization of its synthesis method, and the elucidation of its mechanism of action. This compound could also be studied for its potential application in other fields, such as infectious diseases and metabolic disorders. Furthermore, the use of this compound in combination with other drugs could be explored to improve its therapeutic efficacy.
Métodos De Síntesis
2-(benzylamino)-6-(4-methylphenyl)-4-pyrimidinol can be synthesized using different methods, including the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction with benzyl bromide and pyrimidine-2,4,6-trione. Another method involves the reaction of 4-methylphenylhydrazine with benzylideneacetone, followed by the reaction with pyrimidine-2,4,6-trione. These methods have been optimized to obtain high yields of this compound.
Aplicaciones Científicas De Investigación
2-(benzylamino)-6-(4-methylphenyl)-4-pyrimidinol has been studied for its potential application in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown cytotoxicity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, this compound has been studied for its potential neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic effects.
Propiedades
IUPAC Name |
2-(benzylamino)-4-(4-methylphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-7-9-15(10-8-13)16-11-17(22)21-18(20-16)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPOJRLBEBITSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194187 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-4-methoxy-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6017934.png)
![5-(2-fluorophenyl)-2-(3-methyl-1-piperidinyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6017935.png)
![N-{4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}-2-furamide hydrochloride](/img/structure/B6017942.png)
![N-[(3-methyl-3-oxetanyl)methyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017950.png)
![1-[(3,4-difluorophenyl)sulfonyl]azepane](/img/structure/B6017959.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6017967.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6017975.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6017980.png)

![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide](/img/structure/B6018012.png)
![1-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018015.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6018019.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6018027.png)